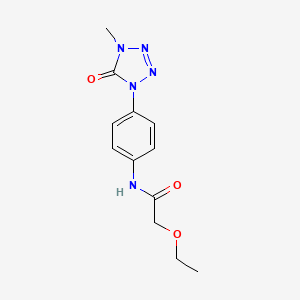
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide is an organic compound that features both benzyl and pyridinyl groups attached to a sulfamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide typically involves the reaction of 4-methylbenzylamine with 4-pyridinylmethylamine in the presence of a sulfamide precursor. Common reaction conditions include:
Solvent: Often anhydrous solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyridinyl or benzyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced forms of the aromatic rings.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide exerts its effects would depend on its specific application:
Molecular targets: Could include enzymes, receptors, or other proteins.
Pathways involved: Might involve inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)urea
- N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)carbamate
Uniqueness
N-(4-methylbenzyl)-N’-(4-pyridinylmethyl)sulfamide is unique due to its sulfamide core, which can impart different chemical and biological properties compared to urea or carbamate analogs.
属性
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethylsulfamoyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-2-4-13(5-3-12)10-16-20(18,19)17-11-14-6-8-15-9-7-14/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPUMBFQMDBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
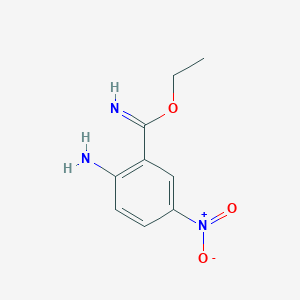
![2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2975013.png)
![methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975014.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
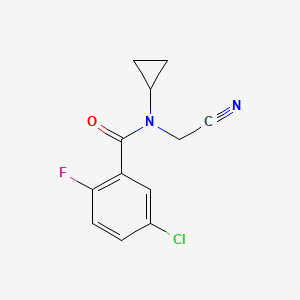
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2975018.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2975020.png)
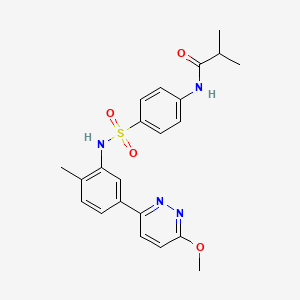
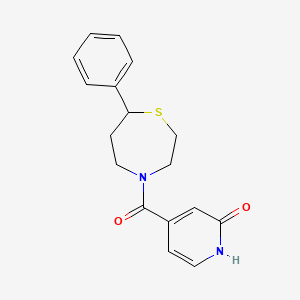
![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2975023.png)
![1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2975025.png)
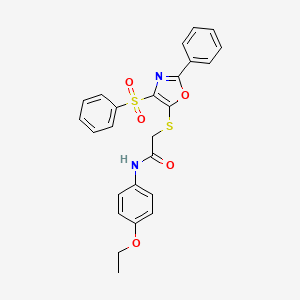
![3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2975028.png)
